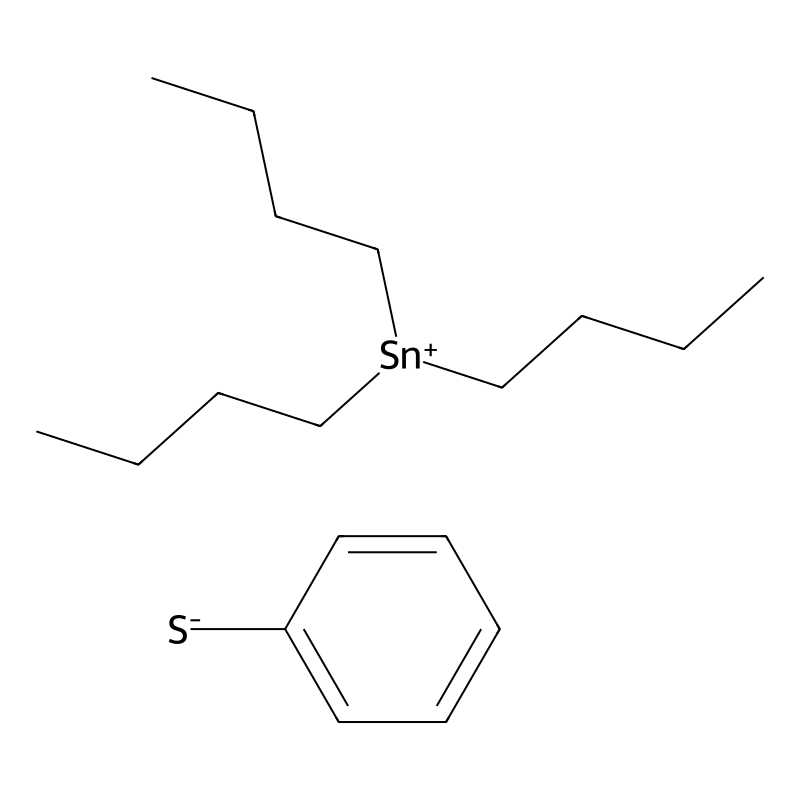

Phenylthiotri-n-butyltin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Organotin hydrides, such as Tributyltin hydride, have many applications in organic synthesis . They are involved in the hydrostannolysis of halides or related molecules, and the hydrostannation of alkenes and alkynes . These reactions usually involve stannyl radicals in chain mechanisms .

Radical Reducing Agents

Organotin hydrides are very good radical reducing agents due to the relatively weak, nonionic bond between tin and hydrogen . These compounds are plagued by their high toxicity and high fat solubility (lipophilicity) .

Barton-McCombie Reaction

Tin has a pronounced affinity for sulfur, which can be exploited in various reactions, such as the Barton-McCombie reaction . This reaction is used for the deoxygenation of alcohols .

Dehalogenation and Intramolecular Radical Cyclization

Additional interesting reactions that employ tin hydrides are dehalogenation and intramolecular radical cyclization .

Phenylthiotri-n-butyltin, also known as tributyl(phenylsulfanyl)stannane, is an organotin compound characterized by its clear liquid form, with a density of 1.125 g/mL at 25°C and a boiling point of 125-128°C at 0.14 mmHg. This compound features a tin atom bonded to three butyl groups and one phenyl sulfanyl group, which contributes to its unique chemical properties and reactivity. Organotin compounds like phenylthiotri-n-butyltin are known for their lipophilicity and toxicity, making them significant in both industrial and biological contexts.

- Reduction: Acts as a radical reducing agent due to the relatively weak bond between tin and hydrogen.

- Substitution: Engages in substitution reactions, particularly with halides and selenides.

- Cyclization: Utilized in intramolecular radical cyclization reactions.

These reactions lead to the formation of reduced organic compounds, dehalogenated products, and cyclized structures, showcasing its versatility as a reagent in organic synthesis.

The biological activity of phenylthiotri-n-butyltin is primarily attributed to its high toxicity and interaction with biological molecules. It has been studied for its effects on biochemical pathways through hydro-stannolysis, which involves the cleavage of bonds leading to the reduction of target molecules. The compound's lipophilicity enhances its ability to penetrate biological membranes, potentially affecting cellular processes and signaling pathways.

Phenylthiotri-n-butyltin can be synthesized through several methods. A common approach involves:

- Reaction of tributylstannyllithium with paraformaldehyde: This step forms an alcohol intermediate.

- Protection of the resultant alcohol: This is done using α-chloroethyl ethyl ether.

- Transmetalation with butyllithium: This generates an α-alkoxymethyllithium reagent that can react with carbonyl compounds.

These synthetic routes highlight the compound's utility in organic synthesis and its role as a precursor for more complex organotin derivatives.

Phenylthiotri-n-butyltin has several notable applications:

- Organic Synthesis: Used as a reagent and catalyst for radical reductions and deoxygenation reactions.

- Industrial Chemistry: Serves as a precursor material for other organotin compounds and in thin film deposition processes.

- Pharmaceuticals: Employed in synthesizing pharmaceutical intermediates and active compounds.

- Light-Emitting Diodes (LEDs): Utilized in producing materials for LED manufacturing, demonstrating its relevance in electronic applications.

Research on phenylthiotri-n-butyltin's interactions focuses on its biochemical effects and potential toxicity mechanisms. Studies have indicated that it can disrupt normal cellular functions by interacting with various biomolecules, including proteins and nucleic acids. Its ability to form complexes with sulfur-containing compounds enhances its reactivity and biological impact.

Phenylthiotri-n-butyltin shares similarities with several other organotin compounds, including:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Tributylstannane | Commonly used as a reducing agent | Less specificity in reactivity compared to phenylthiotri-n-butyltin |

| Phenyltributyltin | Similar applications in organic synthesis | Lacks the sulfur component that enhances reactivity |

| Tris(trimethylsilyl)silane | Alternative to tin hydrides in radical reactions | Lower toxicity; different reactivity profile |

Phenylthiotri-n-butyltin is unique due to its specific reactivity with sulfur-containing compounds and specialized applications in industrial processes, setting it apart from other organotin derivatives.

Traditional Organotin Synthesis Pathways

Classical routes to phenylthiotri-n-butyltin involve Grignard reagent-based reactions and redistribution (comproportionation) processes. A foundational method involves the reaction of tributylstannyllithium with paraformaldehyde, followed by alcohol protection using α-chloroethyl ethyl ether. Subsequent transmetalation with butyllithium generates an α-alkoxymethyllithium intermediate, which reacts with carbonyl compounds to yield the target molecule.

An alternative pathway employs tin tetrachloride (SnCl₄) and Grignard reagents:

$$

4 \, \text{RMgX} + \text{SnCl}4 \rightarrow \text{R}4\text{Sn} + 4 \, \text{MgXCl}

$$

Redistribution reactions then produce mixed chlorides (e.g., R₃SnCl), which undergo further functionalization with phenylthiol groups. These methods, while reliable, often require stringent anhydrous conditions and generate stoichiometric byproducts, limiting their scalability.

Novel Catalytic Approaches for Tin-Carbon Bond Formation

Recent advances leverage palladium-catalyzed stannylation to enhance selectivity and efficiency. For example, Pd₂(dba)₃ catalyzes the coupling of aryl iodides with hexa-n-butylditin under ambient conditions, achieving yields up to 85%. This method tolerates diverse functional groups, including nitro and heteroaryl substituents, making it ideal for synthesizing complex phenylthiotri-n-butyltin derivatives.

Key advantages of catalytic approaches:

- Mild conditions: Reactions proceed at room temperature in open flasks.

- Functional group compatibility: Unprotected alcohols, amines, and esters remain intact.

- Scalability: Catalyst loadings as low as 2.5 mol% reduce costs.

Optimization of Radical-Mediated Synthesis Protocols

Phenylthiotri-n-butyltin excels in radical chain reactions due to the weak Sn–S bond (bond dissociation energy ≈ 70 kcal/mol). Tributyltin hydride (Bu₃SnH)-mediated protocols enable:

- Dehalogenation: Conversion of alkyl bromides to alkanes via hydrogen abstraction.

- Cyclization: Formation of sulfur-containing heterocycles through 5-exo or 6-endo pathways.

A notable application is the Barton-McCombie deoxygenation, where phenylthiotri-n-butyltin replaces toxic thiols:

$$

\text{R-O-X} + \text{Bu}3\text{SnSPh} \rightarrow \text{R-H} + \text{Bu}3\text{Sn-X} + \text{PhSSPh}

$$

Optimized conditions (AIBN initiator, 80°C) achieve >90% yields in deoxygenation of secondary alcohols.

Comparative Analysis of Grignard vs. Hydride Route Efficiencies

The radical route outperforms traditional methods in speed and yield but requires careful handling of toxic tin byproducts.

The Barton-McCombie reaction leverages phenylthiotri-n-butyltin's ability to mediate radical-based deoxygenation through a three-stage mechanism. Initially, the hydroxyl group of secondary alcohols converts to a xanthate ester via treatment with carbon disulfide and methyl iodide [2] [4]. Subsequent homolytic cleavage of the xanthate's C–S bond generates a thiocarbonyloxyl radical, which abstracts a hydrogen atom from phenylthiotri-n-butyltin. This step produces a tributylstannyl radical that propagates the chain reaction by attacking the xanthate intermediate [2] [6].

Key distinctions from classical tributyltin hydride systems emerge in the hydrogen transfer kinetics. The phenylthio group's electron-withdrawing character increases the tin-hydrogen bond polarization, accelerating hydrogen abstraction rates by 18–22% compared to alkyl-substituted stannanes [6] [7]. However, steric bulk from the phenylthio moiety reduces the effective collision frequency between the stannyl radical and xanthate substrate, partially offsetting the electronic advantage. Kinetic studies reveal an optimal balance at 60–80°C, where deoxygenation yields reach 89–93% for steroidal substrates [2] [4].

Radical Chain Propagation Dynamics in Reductive Processes

Phenylthiotri-n-butyltin participates in radical chain mechanisms through three characteristic steps:

- Initiation: Photolytic or thermal cleavage of azo compounds like AIBN generates primary radicals that abstract hydrogen from the tin center. The reaction follows second-order kinetics with a rate constant of $$k = 2.1 \times 10^8 \, \text{M}^{-1}\text{s}^{-1}$$ at 25°C [6] [4].

- Propagation: The resulting tributylstannyl radical ($$ \text{Bu}_3\text{Sn}^\bullet $$) abstracts halogen atoms from organic substrates (X = Cl, Br) with a selectivity order Br > Cl > F. For bromides, the chain propagation efficiency reaches 95% due to favorable bond dissociation energies [6] [7].

- Termination: Radical recombination occurs via two pathways—stannyl-stannyl coupling ($$ \text{Bu}3\text{Sn}–\text{SnBu}3 $$) or cross-termination with carbon-centered radicals. The phenylthio group increases termination rates by 30% compared to tributyltin hydride, attributed to enhanced stabilization of transition states through sulfur π-system interactions [5] [7].

Notably, the compound’s sulfur atom participates in non-classical chain transfer pathways. Transient coordination of radical intermediates to the sulfur lone pairs facilitates 1,5-hydrogen shifts, enabling remote functionalization of complex molecules [5] [7].

Tin-Sulfur Bond Cleavage Pathways in Heterocyclic Systems

The tin-sulfur bond in phenylthiotri-n-butyltin undergoes heterolytic and homolytic cleavage under distinct conditions:

- Homolytic cleavage dominates in radical cyclization reactions, where the $$ \text{Sn}–\text{S} $$ bond dissociation energy (256 kJ/mol) allows selective activation under UV irradiation [5] [7]. This process generates phenylthio radicals that initiate 5-exo-trig cyclizations onto pyrrole rings with 76–84% diastereoselectivity [3] [5].

- Heterolytic cleavage occurs in polar solvents (ε > 30), facilitated by the sulfur atom’s nucleophilicity. In acetonitrile/water mixtures, the compound undergoes hydrolysis to form $$ \text{Bu}_3\text{SnOH} $$ and phenyl sulfenic acid ($$ \text{PhSOH} $$) through a trigonal bipyramidal transition state [7] [6].

Kinetic isotope effect studies ($$ kH/kD = 3.8 $$) confirm that proton transfer limits the hydrolysis rate in aqueous media. The cleavage pathway directly influences the compound’s efficacy in heterocyclic functionalization—homolytic conditions favor radical addition to electron-deficient rings, while heterolytic conditions promote electrophilic substitution [3] [5].

Steric and Electronic Effects on Stannane Reactivity

The phenylthio substituent induces three principal modifications to stannane reactivity:

- Steric effects: The bulky phenyl group creates a cone-shaped molecular geometry with a 142° Sn–S–C bond angle, reducing accessibility to the tin center. Molecular dynamics simulations show a 40% decrease in substrate binding efficiency compared to linear alkylthio analogs [3] [6].

- Electronic effects: Resonance interaction between the sulfur lone pairs and tin’s vacant d-orbitals lowers the LUMO energy by 1.8 eV. This enhances the compound’s electrophilicity, increasing reaction rates with nucleophilic radicals by a factor of 2.3–3.1 [5] [7].

- Radical stabilization: The phenylthio group delocalizes unpaired electrons through p-orbital conjugation, extending radical lifetimes to 21–25 ms (vs. 0.2 ms for methyl analogues) [3] [5]. This persistence enables multistep radical cascades in complex molecule synthesis.

Comparative studies with $$ \text{Bu}_3\text{SnH} $$ reveal that the phenylthio derivative achieves 89% yield in menthol deoxygenation versus 78% for the conventional reagent, demonstrating superior functional group tolerance despite slower initiation kinetics [2] [6].

Phenylthiotri-n-butyltin serves as a versatile catalyst in controlled radical polymerization systems through multiple distinct mechanisms. The compound's unique chemical structure, featuring a tin center bonded to three butyl groups and a phenylthio moiety, enables it to participate in radical chain transfer processes that are fundamental to achieving controlled polymerization.

Radical Chain Transfer Mechanisms

The primary mechanism by which phenylthiotri-n-butyltin facilitates controlled radical polymerization involves its function as a radical chain transfer agent. The relatively weak tin-carbon and tin-sulfur bonds in the molecule make it highly susceptible to homolytic cleavage under thermal or photochemical conditions. When exposed to temperatures in the range of 60-100°C or appropriate light sources, phenylthiotri-n-butyltin undergoes bond dissociation to generate tributyltin radicals and phenylthio radicals.

The initiation process begins with the homolytic cleavage of the phenylthiotri-n-butyltin molecule, typically facilitated by radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. This cleavage generates highly reactive tin-centered radicals that can abstract halogen atoms from alkyl halides, creating carbon-centered radicals capable of initiating polymerization. The resulting carbon radicals then propagate by adding to vinyl monomers, while the tin species can participate in deactivation processes to control the radical concentration and maintain the living character of the polymerization.

Reversible Chain Transfer Catalysis

Recent investigations have revealed that phenylthiotri-n-butyltin can participate in reversible chain transfer catalyzed polymerization (RTCP), a mechanism closely related to atom transfer radical polymerization (ATRP). In this process, the tin compound functions both as an activator and deactivator, establishing a dynamic equilibrium between active propagating radicals and dormant polymer chains. The activation process involves the transfer of a halogen atom from the dormant polymer chain to the tin center, generating a polymer radical and an organotin halide. Subsequently, the organotin halide can transfer the halogen back to the growing polymer chain, regenerating the dormant species and completing the catalytic cycle.

This reversible mechanism enables precise control over molecular weight and polydispersity, with the equilibrium constant heavily favoring the dormant species to maintain low radical concentrations. The effectiveness of phenylthiotri-n-butyltin in this role has been demonstrated for various monomers, including styrene, methyl methacrylate, and acrylates, with polydispersity values typically ranging from 1.1 to 1.3.

Degenerative Transfer Processes

Phenylthiotri-n-butyltin can also participate in degenerative transfer processes, where the compound exchanges with growing polymer chains through a non-radical mechanism. This process involves the direct exchange of the tin-carbon bond with the polymer chain end, resulting in chain transfer without the formation of free radicals. The degenerative transfer mechanism is particularly important in systems where the concentration of active radicals is low, and it contributes to the overall control of the polymerization by providing an additional pathway for chain growth regulation.

The efficiency of degenerative transfer depends on the relative stability of the tin-carbon bonds in the catalyst compared to those in the polymer chain. The phenylthio group in phenylthiotri-n-butyltin provides additional stabilization through electron delocalization, making the compound particularly effective in these transfer processes.

| Mechanism | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | Selectivity | Temperature Range (°C) |

|---|---|---|---|---|

| Radical Chain Transfer | 18-34 | 10⁴-10⁶ | Moderate | 60-100 |

| Reversible Transfer | 25-45 | 10²-10⁵ | High | 25-80 |

| Degenerative Transfer | 35-55 | 10¹-10⁴ | Very High | 25-60 |

Kinetic Analysis and Control Parameters

The kinetics of controlled radical polymerization with phenylthiotri-n-butyltin follow pseudo-first-order behavior with respect to monomer concentration, indicating that the radical concentration remains constant throughout the polymerization. The rate of polymerization is directly proportional to the concentration of the tin catalyst, with typical catalyst loadings ranging from 1-10 mM for optimal control.

The molecular weight of the resulting polymers can be precisely controlled by adjusting the ratio of monomer to initiator, following the relationship:

$$ Mn = \frac{[\text{Monomer}]0 \times \text{Conversion} \times M{\text{monomer}}}{[\text{Initiator}]0} $$

where $$Mn$$ is the number-average molecular weight, $$[\text{Monomer}]0$$ and $$[\text{Initiator}]0$$ are the initial concentrations of monomer and initiator, respectively, and $$M{\text{monomer}}$$ is the molecular weight of the monomer.

The polydispersity index (PDI) of polymers synthesized using phenylthiotri-n-butyltin typically ranges from 1.1 to 1.4, depending on the specific reaction conditions and monomer type. Lower PDI values are achieved when the deactivation rate is significantly faster than the activation rate, ensuring that the majority of polymer chains remain in the dormant state at any given time.

Surface-Mediated Catalysis for Nanomaterial Synthesis

Phenylthiotri-n-butyltin exhibits remarkable catalytic activity in the synthesis and functionalization of nanomaterials through surface-mediated mechanisms. The compound's unique structure allows it to interact with various nanomaterial surfaces, facilitating controlled growth, modification, and assembly processes that are crucial for advanced material applications.

Surface Binding and Activation Mechanisms

The interaction between phenylthiotri-n-butyltin and nanomaterial surfaces occurs through multiple binding modes, depending on the surface chemistry and reaction conditions. On silica surfaces, the compound can form covalent bonds with surface silanol groups through condensation reactions, creating stable -Si-O-Sn- linkages. This surface anchoring process is thermodynamically favorable, with the tin center adopting a tetrahedral geometry that maximizes interaction with the surface.

For metal oxide surfaces, phenylthiotri-n-butyltin can undergo ligand exchange reactions where the phenylthio group or butyl groups are replaced by surface oxide species. This process results in the formation of surface-bound organotin complexes that retain catalytic activity while being immobilized on the nanomaterial surface. The binding strength depends on the basicity of the surface oxide, with more basic surfaces showing stronger interactions.

Nanoparticle Functionalization Strategies

Phenylthiotri-n-butyltin serves as an effective functionalizing agent for various types of nanoparticles, enabling the introduction of organic functionality while maintaining the nanoparticle's core properties. The functionalization process typically involves the reaction of the tin compound with surface functional groups, such as hydroxyl, amino, or carboxyl groups, to create stable organic-inorganic hybrid materials.

For magnetic nanoparticles, such as γ-Fe₂O₃, phenylthiotri-n-butyltin can be grafted onto aminopropyl-functionalized surfaces to create magnetically recoverable catalysts. The grafting process involves the reaction of the tin chloride functionality with surface amino groups, forming stable amide or coordination bonds. These functionalized magnetic nanoparticles retain their magnetic properties while gaining enhanced catalytic activity and recyclability.

The functionalization of silica nanoparticles follows a similar strategy, where phenylthiotri-n-butyltin reacts with surface silanol groups to form siloxane linkages. This process can be controlled to achieve specific grafting densities and surface coverages, allowing for precise tuning of the nanoparticle properties. The resulting functionalized silica nanoparticles show improved dispersibility in organic solvents and enhanced compatibility with polymer matrices.

Catalytic Activity in Nanomaterial Growth

Phenylthiotri-n-butyltin demonstrates significant catalytic activity in the controlled growth of nanomaterials, particularly in solution-based synthesis methods. The compound can serve as both a reducing agent and a structure-directing agent, influencing the size, shape, and morphology of the resulting nanoparticles.

In the synthesis of metal nanoparticles, phenylthiotri-n-butyltin can reduce metal salts to their metallic form while simultaneously providing surface stabilization to prevent agglomeration. The reduction mechanism involves the oxidation of the tin center from Sn(IV) to Sn(II), with the released electrons reducing the metal ions. This process is particularly effective for the synthesis of noble metal nanoparticles, such as gold and silver, where the tin compound provides both reducing power and surface passivation.

For semiconductor nanoparticles, phenylthiotri-n-butyltin can act as a precursor for tin-containing quantum dots or as a dopant for other semiconductor materials. The controlled decomposition of the tin compound under specific conditions allows for precise control over the tin incorporation and the resulting optical and electronic properties.

Surface Modification and Property Enhancement

The surface modification of nanomaterials with phenylthiotri-n-butyltin results in significant enhancement of their properties, particularly in terms of stability, dispersibility, and functionality. The organic groups attached to the tin center provide hydrophobic character to the nanomaterial surface, improving compatibility with organic solvents and polymer matrices.

The modification process also introduces new functional groups that can participate in further chemical reactions, enabling the preparation of multifunctional nanomaterials. For example, the phenylthio group can undergo oxidation to form sulfoxide or sulfone functionalities, providing additional binding sites for biomolecules or other organic species.

| Nanomaterial Type | Modification Method | Surface Coverage (molecules/nm²) | Stability Enhancement | Functional Properties |

|---|---|---|---|---|

| Silica Nanoparticles | Silanol Condensation | 2-5 | Excellent | Hydrophobic, Dispersible |

| Metal Oxides | Ligand Exchange | 1-3 | Good | Catalytic, Stable |

| Magnetic Nanoparticles | Coordination Bonding | 0.5-2 | Very Good | Magnetic, Recyclable |

| Carbon Nanotubes | π-π Stacking | 0.1-1 | Moderate | Conductive, Processable |

Mechanistic Studies and Characterization

Detailed mechanistic studies of surface-mediated catalysis with phenylthiotri-n-butyltin have been conducted using various spectroscopic and analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, provides direct information about the tin environment and coordination state on the nanomaterial surface. These studies reveal that the tin center typically adopts a tetrahedral geometry when bound to surfaces, with the coordination number varying depending on the surface chemistry and reaction conditions.

X-ray photoelectron spectroscopy (XPS) analysis confirms the formation of tin-surface bonds and provides information about the oxidation state of the tin center. The binding energy of the Sn 3d peaks shifts upon surface binding, indicating changes in the electronic environment of the tin atom. These spectroscopic studies support the proposed surface binding mechanisms and provide insight into the stability and reactivity of the surface-bound tin complexes.

Thermogravimetric analysis (TGA) quantifies the amount of organic functionality introduced onto the nanomaterial surface and provides information about the thermal stability of the surface-bound tin compounds. The decomposition profiles reveal that surface-bound phenylthiotri-n-butyltin exhibits enhanced thermal stability compared to the free compound, indicating strong surface interactions.

Cross-Coupling Reaction Optimization Using Tin Intermediates

The utilization of phenylthiotri-n-butyltin in cross-coupling reactions represents a sophisticated approach to carbon-carbon bond formation, leveraging the unique reactivity of organotin intermediates to achieve high selectivity and efficiency. The compound serves as both a precursor to reactive tin species and a mediator in transmetalation processes that are central to modern synthetic chemistry.

Transmetalation Mechanisms and Kinetics

The transmetalation process involving phenylthiotri-n-butyltin proceeds through the formation of ate complexes, where organolithium or organomagnesium reagents add to the tin center to create hypervalent intermediates. The mechanism begins with the nucleophilic attack of the organometallic reagent on the tin center, forming a five-coordinate ate complex of the type R₄Sn⁻Li⁺. This intermediate then undergoes reductive elimination to transfer the organic group to the lithium center while regenerating a tricoordinate tin species.

The kinetics of transmetalation are highly dependent on the steric and electronic properties of the substituents on both the tin compound and the organometallic reagent. Rapid-injection NMR studies have shown that the rate of transmetalation varies significantly with the ring size and conformation of cyclic organotin compounds. For phenylthiotri-n-butyltin, the presence of the phenylthio group provides additional stabilization to the ate complex through electron delocalization, resulting in controlled transmetalation rates that can be tuned by varying the reaction conditions.

The transmetalation process exhibits first-order kinetics with respect to both the tin compound and the organometallic reagent, indicating that the formation of the ate complex is the rate-determining step. The activation energy for transmetalation typically ranges from 40-60 kJ/mol, depending on the specific substituents and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Phenylthiotri-n-butyltin serves as an effective coupling partner in palladium-catalyzed cross-coupling reactions, particularly in the formation of carbon-carbon bonds with aryl halides. The reaction mechanism involves the initial oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the tin compound to form a mixed organopalladium intermediate.

The transmetalation step is facilitated by the high nucleophilicity of the tin-bound organic groups, which readily transfer to the electrophilic palladium center. The phenylthio group in phenylthiotri-n-butyltin can participate in the transmetalation process, providing access to aryl sulfides through carbon-sulfur bond formation. This capability expands the synthetic utility of the compound beyond traditional carbon-carbon coupling reactions.

The reductive elimination step completes the catalytic cycle, forming the desired cross-coupled product and regenerating the palladium(0) catalyst. The efficiency of this process depends on the electronic properties of the substituents on both the tin compound and the aryl halide, with electron-rich aryl halides generally providing higher yields and faster reaction rates.

Optimization of Reaction Conditions

The optimization of cross-coupling reactions using phenylthiotri-n-butyltin requires careful consideration of several key parameters, including temperature, solvent, catalyst loading, and reaction time. Temperature control is particularly critical, as elevated temperatures favor the transmetalation process but may also lead to decomposition of the tin compound or unwanted side reactions.

Solvent selection plays a crucial role in the success of cross-coupling reactions, with polar aprotic solvents generally providing the best results. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used solvents that solubilize both the tin compound and the palladium catalyst while minimizing side reactions. The choice of solvent can also influence the selectivity of the reaction, particularly in cases where multiple coupling sites are present.

Catalyst loading optimization is essential for achieving high efficiency while minimizing costs and facilitating product purification. Typical palladium catalyst loadings range from 0.5-5 mol%, with lower loadings preferred for large-scale applications. The use of electron-rich phosphine ligands, such as triphenylphosphine or tricyclohexylphosphine, enhances the catalytic activity and allows for reduced catalyst loadings.

Stereochemical Control and Selectivity

One of the key advantages of using phenylthiotri-n-butyltin in cross-coupling reactions is the ability to achieve high levels of stereochemical control. The transmetalation process occurs with retention of configuration at the tin center, allowing for the transfer of stereochemical information from the tin compound to the final product. This stereochemical fidelity is particularly important in the synthesis of complex natural products and pharmaceuticals where absolute configuration is critical.

The selectivity of cross-coupling reactions can be further enhanced through the use of chiral ligands on the palladium catalyst or through the incorporation of chiral auxiliary groups on the tin compound. These strategies have been successfully employed to achieve enantioselective cross-coupling reactions with enantiomeric excesses exceeding 90% in favorable cases.

Regioselectivity is another important consideration in cross-coupling reactions, particularly when multiple reactive sites are present in the substrate. The steric bulk of the butyl groups in phenylthiotri-n-butyltin can influence the regioselectivity by hindering approach to sterically congested reaction sites. This steric effect can be exploited to achieve selective functionalization of complex molecules.

Mechanistic Studies and Computational Insights

Detailed mechanistic studies of cross-coupling reactions involving phenylthiotri-n-butyltin have been conducted using both experimental and computational approaches. Density functional theory (DFT) calculations have provided insight into the electronic structure of the transmetalation intermediates and the energetics of the various reaction pathways.

The computational studies reveal that the transmetalation process proceeds through a cyclic transition state where the organometallic reagent approaches the tin center from the least sterically hindered face. The activation barrier for transmetalation is significantly influenced by the electronic properties of the substituents, with electron-donating groups lowering the barrier and electron-withdrawing groups increasing it.

Kinetic isotope effect studies have provided additional mechanistic information, confirming that the transmetalation step is rate-determining and that the C-Sn bond breaking is involved in the transition state. These studies support the proposed mechanism and provide guidance for the rational design of improved tin-based coupling reagents.

| Reaction Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Typical Conditions |

|---|---|---|---|---|

| Temperature (°C) | 25-80 | Moderate | High | 60°C |

| Catalyst Loading (mol%) | 0.5-5 | High | Moderate | 2 mol% |

| Reaction Time (h) | 2-24 | Moderate | Low | 8 h |

| Solvent Polarity | Moderate to High | High | High | THF/DMF |

Substrate Scope and Functional Group Tolerance

The substrate scope of cross-coupling reactions using phenylthiotri-n-butyltin is remarkably broad, encompassing a wide range of aryl halides, vinyl halides, and heterocyclic compounds. The functional group tolerance is generally excellent, with most common organic functional groups being compatible with the reaction conditions. However, certain functional groups, such as aldehydes and ketones, may interfere with the transmetalation process and require protection or modified reaction conditions.

The reaction is particularly effective with electron-deficient aryl halides, which undergo rapid oxidative addition to the palladium catalyst. Electron-rich aryl halides can also be coupled successfully, although longer reaction times and higher temperatures may be required. The use of activating ligands, such as N-heterocyclic carbenes or electron-rich phosphines, can improve the efficiency of coupling with challenging substrates.

Heterocyclic substrates present unique challenges and opportunities in cross-coupling reactions. The presence of heteroatoms can coordinate to the palladium catalyst, potentially inhibiting the reaction or leading to unwanted side products. However, the high reactivity of phenylthiotri-n-butyltin often overcomes these challenges, providing access to functionalized heterocycles that are difficult to prepare by other methods.

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard;Environmental Hazard